molecular formula C8H7FO2 B034865 2-Fluoro-5-methoxybenzaldehyde CAS No. 105728-90-3

2-Fluoro-5-methoxybenzaldehyde

Cat. No.: B034865
CAS No.: 105728-90-3
M. Wt: 154.14 g/mol
InChI Key: DKIQXHIAEMGZGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The process involves the following steps:

    Nitration: 2-Amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.

    Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.

    Diazotization: The amino group is diazotized and subsequently replaced with a fluorine atom through a Sandmeyer reaction, resulting in 2-fluoro-5-methoxytoluene.

    Oxidation: Finally, the methyl group is oxidized to an aldehyde group, producing this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the oxidation of 2-fluoro-5-methoxytoluene using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled temperature and pH conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-fluoro-5-methoxybenzoic acid.

    Reduction: It can be reduced to 2-fluoro-5-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8_8H7_7FO2_2
  • Molecular Weight : 154.14 g/mol
  • CAS Number : 105728-90-3
  • Solubility : Slightly soluble in water; soluble in organic solvents.

Organic Synthesis

2-Fluoro-5-methoxybenzaldehyde is primarily used as an intermediate in organic synthesis. Its reactivity can be exploited in various reactions:

  • Aldol Condensations : It participates in aldol reactions to form larger carbon frameworks.
  • Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks.

For instance, it has been shown to react with amines under basic conditions to yield substituted benzaldehydes, which are critical in synthesizing pharmaceuticals .

Pharmaceutical Applications

The compound is significant in pharmaceutical chemistry, particularly as a precursor for active pharmaceutical ingredients (APIs). Some notable applications include:

  • Synthesis of Benzosuberone Derivatives : It serves as a precursor in the synthesis of benzosuberone, which has potential applications in treating various diseases .
  • Development of Anticancer Agents : As part of synthetic routes for compounds targeting specific cancer mutations, such as PIK3Cα inhibitors, it plays a crucial role in drug development .

Agrochemicals

In agrochemical formulations, this compound is utilized to create herbicides and pesticides. Its ability to modify biological activity through structural alterations makes it valuable for developing new agrochemical products.

Dyestuff Production

The compound is also employed in the manufacture of dyes and pigments due to its stable aromatic structure and functional groups that can participate in coupling reactions. This application is particularly relevant in textile and material sciences.

Case Study 1: Synthesis of Benzosuberone Derivatives

A study demonstrated the use of this compound in synthesizing benzosuberone derivatives through a Wittig reaction followed by Friedel-Crafts acylation. The resulting compounds exhibited promising biological activities, highlighting the compound's utility in medicinal chemistry.

StepReaction TypeConditionsYield
1Wittig ReactionKOH, THF85%
2Friedel-Crafts AcylationPhosphorus Pentoxide75%

Case Study 2: Anticancer Drug Development

In a recent investigation into selective PIK3Cα inhibitors, researchers utilized this compound as a key intermediate. The synthetic route involved multiple steps, including nucleophilic substitution and cyclization reactions, leading to compounds with significant anticancer activity.

StepReaction TypeKey IntermediateYield
1Nucleophilic SubstitutionN-Methyl-1-phenylmethanamine80%
2CyclizationFinal Product70%

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzaldehyde
  • 5-Fluoro-2-methoxybenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde

Comparison: 2-Fluoro-5-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For instance, the presence of the fluorine atom at the ortho position relative to the aldehyde group enhances its reactivity in nucleophilic aromatic substitution reactions compared to its isomers .

Biological Activity

2-Fluoro-5-methoxybenzaldehyde (CAS Number: 105728-90-3) is an organic compound characterized by a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzaldehyde structure. It has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing data tables for clarity.

  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Appearance : Yellow liquid
  • Density : 1.237 g/mL at 25 °C
  • InChI Key : DKIQXHIAEMGZGO-UHFFFAOYSA-N

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties, including:

  • Antimicrobial Activity : Methoxy-substituted benzaldehydes have been studied for their potential antimicrobial effects.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation.
  • Potential Anticancer Activity : The unique structural features may influence interactions with biological targets, suggesting potential applications in cancer therapy.

The presence of both the methoxy and fluoro groups enhances the compound's reactivity and may improve its interaction with biological systems, making it a candidate for further research in medicinal chemistry.

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. Its reactive aldehyde group allows for various functionalization reactions, including:

  • Condensation Reactions
  • Aldol Reactions
  • Reductive Amination

These reactions are significant in creating more complex molecules, which may possess enhanced biological activities.

Antimicrobial and Anti-inflammatory Studies

Research indicates that derivatives of methoxy-substituted benzaldehydes can exhibit antimicrobial and anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory activity of newly synthesized compounds based on similar structures:

CompoundConcentration (µg/mL)% Inhibition
Compound A5042.85
Compound B10046.42
Compound C20050.00
Standard (Diclofenac)40089.28

These results suggest that modifications to the benzaldehyde structure can significantly influence biological activity.

Nucleophilic Aromatic Substitution (S NAr) Reactions

Recent studies have explored the reactivity of this compound in nucleophilic aromatic substitution reactions. For example, the reaction of N-methyl-1-phenylmethanamine with this compound yielded a product with a reported yield of approximately 75% under optimized conditions, indicating its utility in synthetic applications .

Properties

IUPAC Name

2-fluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIQXHIAEMGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370545
Record name 2-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105728-90-3
Record name 2-Fluoro-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105728-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-methoxybenzaldehyde
2-Fluoro-5-methoxybenzaldehyde
2-Fluoro-5-methoxybenzaldehyde
2-Fluoro-5-methoxybenzaldehyde
2-Fluoro-5-methoxybenzaldehyde
2-Fluoro-5-methoxybenzaldehyde
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Q & A

Q1: What is the significance of 2-Fluoro-5-methoxybenzaldehyde in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in preparing heterocyclic compounds with potential biological activity. For instance, it acts as a key starting material in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This compound is a significant intermediate in the production of herbicides, highlighting the practical applications of this compound in agricultural chemistry.

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